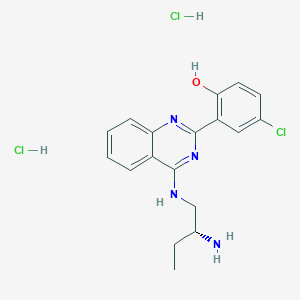

PKD-IN-1 dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-[4-[[(2R)-2-aminobutyl]amino]quinazolin-2-yl]-4-chlorophenol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4O.2ClH/c1-2-12(20)10-21-17-13-5-3-4-6-15(13)22-18(23-17)14-9-11(19)7-8-16(14)24;;/h3-9,12,24H,2,10,20H2,1H3,(H,21,22,23);2*1H/t12-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWGDWBLOLWOED-CURYUGHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC1=NC(=NC2=CC=CC=C21)C3=C(C=CC(=C3)Cl)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CNC1=NC(=NC2=CC=CC=C21)C3=C(C=CC(=C3)Cl)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PKD-IN-1 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKD-IN-1 dihydrochloride (B599025) is a small molecule inhibitor targeting the Protein Kinase D (PKD) family of serine/threonine kinases.[1][2][3] Initially, the nomenclature "PKD" can be ambiguous, potentially referring to Polycystic Kidney Disease. However, it is crucial to clarify that PKD-IN-1 is an inhibitor of the Protein Kinase D enzyme family and is not directly developed for Polycystic Kidney Disease, which is caused by mutations in the PKD1 and PKD2 genes.[4][5] This guide will provide a comprehensive overview of the mechanism of action of PKD inhibitors, with a specific focus on the available information for PKD-IN-1, placed within the broader context of well-characterized molecules of the same class.

The Protein Kinase D (PKD) Family

The PKD family, part of the Ca²⁺/calmodulin-dependent kinase (CaMK) superfamily, comprises three isoforms: PKD1, PKD2, and PKD3.[6][7] These kinases are key regulators of a multitude of cellular processes, including signal transduction, cell proliferation and differentiation, apoptosis, membrane trafficking, secretion, immune regulation, angiogenesis, and cardiac hypertrophy.[2][6] Dysregulation of PKD signaling has been implicated in various pathologies, most notably cancer.[3][6]

Core Mechanism of Action: Inhibition of the PKD Signaling Pathway

PKD-IN-1, as a pan-PKD inhibitor, is presumed to function by competing with ATP for the binding site in the catalytic domain of the PKD isoforms. This competitive inhibition prevents the phosphorylation of downstream PKD substrates, thereby blocking the propagation of signals that regulate various cellular functions. While specific binding details for PKD-IN-1 are not extensively published, this mechanism is common to many kinase inhibitors.

The PKD Signaling Cascade

The activation of PKD is a multi-step process initiated by a variety of extracellular stimuli that engage G-protein coupled receptors (GPCRs) or receptor tyrosine kinases. A canonical activation pathway involves:

-

Activation of Phospholipase C (PLC): Upstream signals activate PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP₃).

-

Recruitment and Activation by Protein Kinase C (PKC): DAG recruits both novel PKC isoforms (e.g., PKCδ, PKCε) and PKD to the cell membrane. Here, PKC phosphorylates serine residues in the activation loop of PKD (Ser744 and Ser748 in human PKD1), leading to its catalytic activation.[8]

-

Downstream Substrate Phosphorylation: Activated PKD then phosphorylates a diverse array of substrates in the cytoplasm and nucleus. Key substrates include Class IIa histone deacetylases (HDACs 5 and 7), RIN1, and cortactin.[2] The phosphorylation of these substrates modulates their activity and subcellular localization, often through the creation of binding sites for 14-3-3 proteins.[2]

The inhibition of PKD by compounds like PKD-IN-1 disrupts this entire cascade, leading to a variety of cellular outcomes depending on the cell type and context. These can include the inhibition of cell proliferation, induction of apoptosis, and modulation of cell migration.[6]

Quantitative Data: Potency of PKD Inhibitors

| Inhibitor | PKD1 IC₅₀ (nM) | PKD2 IC₅₀ (nM) | PKD3 IC₅₀ (nM) | Reference |

| CRT0066101 | 1 | 2.5 | 2 | [5][9] |

| BPKDi | 1 | 9 | 1 | [7][9] |

| kb NB 142-70 | 28.3 | 58.7 | 53.2 | [9][10] |

| CID755673 | 182 | 280 | 227 | [7][11] |

| Protein kinase D inhibitor 1 | 17-35 (range) | - | - | [8] |

Table 1: In vitro potency of various pan-PKD inhibitors against the three PKD isoforms.

Experimental Protocols

Detailed experimental protocols for PKD-IN-1 are not publicly available. However, the characterization of a novel PKD inhibitor would typically involve a series of in vitro and cell-based assays.

In Vitro Kinase Assay

This assay is fundamental to determining the direct inhibitory effect of a compound on the kinase activity of each PKD isoform.

Objective: To determine the IC₅₀ value of the inhibitor against purified PKD1, PKD2, and PKD3.

General Protocol:

-

Reagents: Purified recombinant human PKD1, PKD2, and PKD3 enzymes; a generic kinase substrate (e.g., a synthetic peptide like Syntide-2); ATP (often radiolabeled, e.g., [γ-³²P]ATP); the inhibitor compound at various concentrations; kinase assay buffer.

-

Procedure: a. The inhibitor is serially diluted and pre-incubated with the kinase in the assay buffer. b. The kinase reaction is initiated by adding the substrate and [γ-³²P]ATP. c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C). d. The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-³²P]ATP (e.g., by spotting onto phosphocellulose paper followed by washing). e. The amount of incorporated radiolabel is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

Cell-Based Assays

These assays are crucial for evaluating the inhibitor's efficacy in a biological context.

-

Western Blotting for Phospho-Substrates: To confirm that the inhibitor blocks PKD activity in cells, one can measure the phosphorylation of a known PKD substrate (e.g., Cortactin). Cells are treated with a PKD activator (e.g., phorbol (B1677699) ester) in the presence or absence of the inhibitor, and cell lysates are analyzed by Western blotting using an antibody specific to the phosphorylated form of the substrate.

-

Cell Proliferation Assay (e.g., MTS or BrdU assay): To assess the impact of the inhibitor on cell growth, cancer cell lines known to be dependent on PKD signaling are cultured with varying concentrations of the inhibitor. Cell viability or DNA synthesis is measured over time.

-

Apoptosis Assay (e.g., Caspase-Glo or Annexin V staining): To determine if the inhibitor induces programmed cell death, cells are treated with the inhibitor, and markers of apoptosis (e.g., caspase activity or phosphatidylserine (B164497) exposure) are quantified.

-

Cell Migration Assay (e.g., Wound Healing or Transwell assay): Given PKD's role in cell motility, these assays can evaluate the inhibitor's ability to block the migration and invasion of cancer cells.

Conclusion

PKD-IN-1 dihydrochloride is a research compound that targets the Protein Kinase D family. While detailed, peer-reviewed studies on PKD-IN-1 itself are limited, its mechanism of action can be inferred from the extensive research on the PKD signaling pathway and other well-characterized pan-PKD inhibitors. It is expected to act as an ATP-competitive inhibitor, thereby blocking the phosphorylation of downstream substrates and modulating a wide range of cellular processes. The provided data on other PKD inhibitors, along with the general experimental protocols, offer a solid framework for researchers and drug development professionals to design studies and interpret data related to this class of compounds. Further research is necessary to fully elucidate the specific kinase selectivity profile, in vivo efficacy, and therapeutic potential of PKD-IN-1.

References

- 1. researchgate.net [researchgate.net]

- 2. Protein Kinase D Signaling: Multiple Biological Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multifaceted Functions of Protein Kinase D in Pathological Processes and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are PKD1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Insights Into the Molecular Mechanisms of Polycystic Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. niddk.nih.gov [niddk.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A synthetic agent ameliorates polycystic kidney disease by promoting apoptosis of cystic cells through increased oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. WO2023230167A1 - Methods of treating, ameliorating and/or preventing polycystic kidney disease and polycystic liver disease - Google Patents [patents.google.com]

In-Depth Technical Guide: The Molecular Target of PKD-IN-1 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

PKD-IN-1 dihydrochloride (B599025), also identified as PKC/PKD-IN-1, is a potent and orally active small molecule inhibitor. Its primary molecular target is the family of Protein Kinase D (PKD) enzymes, with a particularly high affinity for PKD1. This technical guide provides a comprehensive overview of the target profile of PKD-IN-1 dihydrochloride, including its inhibitory activity, the relevant signaling pathways, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and drug development efforts centered on the modulation of PKD signaling.

Introduction to the Target: Protein Kinase D (PKD)

Protein Kinase D (PKD) is a family of serine/threonine kinases that play a crucial role in a multitude of cellular processes. The PKD family consists of three isoforms in mammals: PKD1, PKD2, and PKD3. These kinases are key downstream effectors of diacylglycerol (DAG) and are activated by a variety of stimuli, including G-protein coupled receptors (GPCRs) and growth factor receptors.

PKD signaling is implicated in the regulation of fundamental cellular functions such as signal transduction, cell proliferation and differentiation, membrane trafficking, secretion, immune regulation, cardiac hypertrophy, angiogenesis, and cancer.[1][2] Dysregulation of PKD activity has been linked to various pathological conditions, making it an attractive target for therapeutic intervention.

Quantitative Inhibitory Profile of this compound

This compound is a dual inhibitor of Protein Kinase C (PKC) and Protein Kinase D (PKD). It exhibits high potency against PKD isoforms. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Target Kinase | IC50 (nM) |

| PKD1 | 0.6 |

| PKD2 | Data Not Available |

| PKD3 | Data Not Available |

| Other Kinases | Data Not Available |

Table 1: Inhibitory activity of this compound against Protein Kinase D isoforms. Further screening against a broader kinase panel is required to fully characterize its selectivity profile.

Signaling Pathways

PKD is a central node in various signaling cascades. Its activation and downstream signaling mediate a wide range of cellular responses.

Activation of Protein Kinase D

The activation of PKD is a multi-step process initiated by extracellular signals that lead to the production of the second messenger diacylglycerol (DAG).

Downstream Signaling of Protein Kinase D

Once activated, PKD phosphorylates a diverse array of substrate proteins, thereby regulating their activity and subcellular localization. This leads to the modulation of various cellular processes.

Experimental Protocols

The following protocols provide a framework for the in vitro and cellular characterization of this compound.

In Vitro Radiometric Kinase Assay for IC50 Determination

This assay directly measures the enzymatic activity of PKD by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a specific substrate.

Materials:

-

Recombinant human PKD1 enzyme

-

PKD substrate peptide (e.g., Syntide-2)

-

[γ-³²P]ATP

-

Kinase reaction buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 2 mM DTT)

-

This compound

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a reaction tube, combine the recombinant PKD1 enzyme and the substrate peptide in the kinase reaction buffer.

-

Add the diluted this compound or vehicle (control) to the respective tubes and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP. The final reaction volume is typically 25-50 µL.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Rinse the paper with acetone (B3395972) and let it air dry.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay for PKD Inhibition: Western Blot Analysis of PKD Autophosphorylation

This assay assesses the ability of this compound to inhibit PKD activity within a cellular context by measuring the autophosphorylation of PKD at a specific site (e.g., Ser916 for PKD1).

Materials:

-

Cell line expressing PKD (e.g., LNCaP prostate cancer cells)

-

Cell culture medium and supplements

-

PKD activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-PKD (Ser916) and anti-total PKD

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot equipment and reagents

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with a PKD activator (e.g., PMA) for a short period (e.g., 15-30 minutes) to induce PKD autophosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-PKD (Ser916) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total PKD.

-

Quantify the band intensities and calculate the inhibition of PKD autophosphorylation at each inhibitor concentration.

Experimental Workflow Diagram

Conclusion

This compound is a potent inhibitor of Protein Kinase D, with high affinity for PKD1. Its ability to modulate the PKD signaling pathway makes it a valuable tool for studying the physiological and pathological roles of this kinase family. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting PKD with this and other novel inhibitors. A comprehensive kinase selectivity profile is a critical next step in fully understanding the compound's specificity and potential off-target effects.

References

In-Depth Technical Guide: Discovery and Development of PKD-IN-1 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PKD-IN-1 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of PKD-IN-1. It includes a compilation of its inhibitory activity, detailed experimental protocols for key assays, and a visualization of its place within the PKD signaling pathway. The development of specific PKD inhibitors like PKD-IN-1 is crucial for elucidating the physiological and pathological roles of PKD and for the potential development of therapeutics for diseases where PKD activity is dysregulated, such as in some cancers and cardiovascular conditions.

Introduction to Protein Kinase D (PKD)

The Protein Kinase D (PKD) family, comprising PKD1, PKD2, and PKD3, are key regulators of a wide array of cellular functions. These include signal transduction, cell proliferation and differentiation, membrane trafficking, secretion, immune regulation, cardiac hypertrophy and contraction, angiogenesis, and cancer.[1] As members of the Ca²⁺/calmodulin-dependent protein kinase (CaMK) superfamily, PKDs are activated downstream of protein kinase C (PKC) in response to stimuli that generate the second messenger diacylglycerol (DAG).[2] Given their central role in cellular signaling, dysregulation of PKD activity has been implicated in the pathogenesis of several diseases, making this kinase family an attractive target for therapeutic intervention.[3]

Discovery and Chemical Properties of PKD-IN-1

PKD-IN-1 (also referred to as compound 32) is an aminoethylamino-aryl (AEAA) based compound identified as a potent inhibitor of Protein Kinase D1 (PKD1).[4] It is part of a broader effort to develop specific small molecule inhibitors to probe the biological functions of the PKD family. The dihydrochloride salt form of PKD-IN-1 is often used to improve its solubility and stability for experimental use.

While the complete discovery and synthesis details are proprietary or spread across various research initiatives, related compounds have been developed through high-throughput screening campaigns and subsequent structure-activity relationship (SAR) studies.[5] These efforts have led to the identification of several classes of PKD inhibitors, including benzoxoloazepinolones, pyrazolopyrimidines, and bipyridyl compounds.[3]

Mechanism of Action and Biological Activity

PKD-IN-1 functions as an inhibitor of PKD, though the specific mode of inhibition (e.g., ATP-competitive, allosteric) for this particular compound is not detailed in the readily available public literature. However, many developed PKD inhibitors are ATP-competitive.[5] By inhibiting PKD, PKD-IN-1 can block the downstream signaling events mediated by this kinase.

A key downstream event regulated by PKD is the phosphorylation of cortactin, which is involved in cell migration and invasion. Potent pan-PKD inhibitors have been shown to inhibit this process.[1] Another critical function of PKD is the regulation of gene expression through the phosphorylation of Class IIa histone deacetylases (HDACs), leading to their nuclear export. Inhibition of PKD can thus modulate gene transcription.[2]

PKD Signaling Pathway

The following diagram illustrates a simplified PKD activation and signaling pathway, highlighting the point of inhibition by a generic PKD inhibitor like PKD-IN-1.

Quantitative Data on PKD Inhibitors

The following table summarizes the inhibitory activity (IC₅₀) of various representative PKD inhibitors against the three PKD isoforms. This comparative data helps to contextualize the potency of compounds like PKD-IN-1.

| Inhibitor | PKD1 IC₅₀ (nM) | PKD2 IC₅₀ (nM) | PKD3 IC₅₀ (nM) | Reference(s) |

| PKD-IN-1 (compound 32) | Potent | - | - | [4] |

| Protein kinase D inhibitor 1 (compound 17m) | 17 - 35 | 17 - 35 | 17 - 35 | [1] |

| CRT0066101 | 1 | 2.5 | 2 | [6] |

| BPKDi | 1 | 9 | 1 | [3] |

| CID755673 | 182 | 280 | 227 | [6] |

| 1-Naphthyl PP1 (1-NA-PP1) | 154.6 | 133.4 | 109.4 | [7] |

| kb NB 142-70 | 28.3 | 58.7 | 53.2 | [8] |

| 3-IN-PP1 | 108 | 94 | 108 | [8] |

| PKC/PKD-IN-1 | 0.6 | - | - | [2] |

| CID 2011756 | 3200 | 600 | 700 | [7] |

Note: Data for PKD-IN-1 (compound 32) is qualitative ("Potent") as specific IC₅₀ values were not found in the initial searches. "-" indicates data not available.

Detailed Experimental Protocols

The following are representative protocols for key assays used in the characterization of PKD inhibitors. These are generalized procedures and may require optimization for specific experimental conditions.

In Vitro Radiometric Kinase Assay

This assay measures the transfer of a radiolabeled phosphate (B84403) from [γ-³²P]ATP to a specific substrate by the kinase.

Materials:

-

Purified recombinant PKD enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Substrate (e.g., a synthetic peptide like Syntide-2)

-

[γ-³²P]ATP

-

Unlabeled ATP

-

PKD-IN-1 dihydrochloride or other inhibitors

-

Stop solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing kinase buffer, substrate, and the PKD enzyme.

-

Add PKD-IN-1 or vehicle control (DMSO) to the reaction mixture and incubate for a predetermined time (e.g., 10 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper multiple times (e.g., 3-4 times for 5 minutes each) with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to the vehicle control.

Workflow Diagram:

Cellular PKD Autophosphorylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to block the autophosphorylation of PKD at a specific site (e.g., Ser916 for PKD1) in a cellular context, which is a marker of its activation.

Materials:

-

Cell line expressing PKD (e.g., LNCaP or Panc-1)

-

Cell culture medium and supplements

-

PKD activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

This compound or other inhibitors

-

Lysis buffer containing protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-PKD(Ser916) and anti-total PKD)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and grow to a suitable confluency.

-

Pre-treat cells with various concentrations of PKD-IN-1 or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a PKD activator like PMA for a short period (e.g., 15-30 minutes) to induce PKD autophosphorylation.

-

Wash the cells with cold PBS and lyse them in lysis buffer containing phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-PKD(Ser916) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To control for protein loading, the membrane can be stripped and re-probed with an antibody against total PKD.

-

Quantify the band intensities to determine the extent of inhibition.

Workflow Diagram:

In Vivo Studies

Conclusion

This compound is a valuable tool for the study of Protein Kinase D. As a potent inhibitor, it allows for the dissection of PKD-mediated signaling pathways and the exploration of the therapeutic potential of PKD inhibition in various disease models. The data and protocols presented in this guide provide a foundation for researchers to utilize and further investigate the role of PKD in health and disease. Further research is needed to fully characterize the in vivo efficacy, safety profile, and full therapeutic potential of PKD-IN-1 and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Biological Evaluation of PKD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. iscrm.uw.edu [iscrm.uw.edu]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Pathways and Therapies in Autosomal-Dominant Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Technical Guide: Biological Activity of PKD-IN-1 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKD-IN-1 dihydrochloride (B599025), also known as compound 32, is a small molecule inhibitor belonging to the aminoethylamino-aryl (AEAA) chemical class. It is a potent inhibitor of Protein Kinase D (PKD), a family of serine/threonine kinases that act as key regulators in a multitude of cellular processes. The PKD family comprises three main isoforms: PKD1, PKD2, and PKD3. These kinases are implicated in signal transduction, cell proliferation and differentiation, membrane trafficking, secretion, immune regulation, cardiac hypertrophy and contraction, angiogenesis, and cancer. This document provides a comprehensive overview of the biological activity of PKD-IN-1 dihydrochloride, its mechanism of action, and relevant experimental protocols.

Mechanism of Action

The activation of PKD is a multi-step process initiated by various extracellular stimuli, such as G-protein coupled receptor (GPCR) agonists and growth factors. These stimuli activate phospholipase C (PLC), leading to the generation of diacylglycerol (DAG). DAG recruits PKD from the cytosol to the cell membrane, where it is activated via phosphorylation by protein kinase C (PKC). Activated PKD then translocates to various subcellular compartments, including the Golgi apparatus, nucleus, and mitochondria, to phosphorylate its downstream targets. By inhibiting PKD, this compound is expected to block these downstream signaling events, thereby impacting the diverse cellular functions regulated by this kinase family.

Quantitative Data

Specific quantitative data for the inhibitory activity of this compound against PKD isoforms is not available in the cited literature. However, for comparative purposes, the following table summarizes the IC50 values of other notable Protein Kinase D inhibitors.

| Inhibitor | Target(s) | IC50 (nM) | Reference(s) |

| CRT0066101 | PKD1, PKD2, PKD3 | 1, 2.5, 2 | [2][3][4] |

| CID755673 | PKD1, PKD2, PKD3 | 182, 280, 227 | [2] |

| kb NB 142-70 | PKD1, PKD2, PKD3 | 28.3, 58.7, 53.2 | [2] |

| 3-IN-PP1 | PKD1, PKD2, PKD3 | 108, 94, 108 | [2] |

| BPKDi | PKD1, PKD2, PKD3 | 1, 9, 1 | [3] |

| Protein kinase D inhibitor 1 (compound 17m) | Pan-PKD | 17-35 | [2] |

| PKC/PKD-IN-1 (Compound 13C) | PKD1 | 0.6 | [2] |

Experimental Protocols

While specific protocols detailing the use of this compound are not explicitly available, the following are generalized experimental methodologies commonly employed to characterize the activity of PKD inhibitors. These protocols can be adapted for the evaluation of this compound.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PKD isoforms.

Methodology:

-

Reagents: Recombinant human PKD1, PKD2, or PKD3; synthetic peptide substrate (e.g., Syntide-2); ATP (with [γ-33P]ATP for radiometric assays or unlabeled for non-radiometric assays); this compound at various concentrations; kinase assay buffer.

-

Procedure (Radiometric Assay):

-

Incubate the recombinant PKD enzyme with varying concentrations of this compound in the kinase assay buffer for a predetermined time (e.g., 10-20 minutes) at room temperature.

-

Initiate the kinase reaction by adding the peptide substrate and [γ-33P]ATP.

-

Allow the reaction to proceed for a specific duration (e.g., 20-30 minutes) at 30°C.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot a portion of the reaction mixture onto a phosphocellulose filter paper.

-

Wash the filter paper extensively to remove unincorporated [γ-33P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve using non-linear regression analysis.

Cell-Based Assay: Western Blot for Phospho-PKD

Objective: To assess the ability of this compound to inhibit PKD activation in a cellular context.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., prostate cancer cells, pancreatic cancer cells) that expresses PKD.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a known PKD activator, such as phorbol (B1677699) 12-myristate 13-acetate (PMA) or another relevant agonist, for a short duration (e.g., 15-30 minutes).

-

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for the autophosphorylated form of PKD (e.g., anti-phospho-PKD (Ser916)).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip and re-probe the membrane with an antibody against total PKD and a loading control (e.g., GAPDH or β-actin) for normalization.

-

-

Data Analysis: Quantify the band intensities to determine the relative inhibition of PKD autophosphorylation at different concentrations of this compound.

Signaling Pathways and Visualizations

The Protein Kinase D (PKD) signaling pathway is a crucial downstream effector of diacylglycerol (DAG). Its activation and subsequent cellular functions are complex and context-dependent.

PKD is involved in regulating the subcellular localization of its substrates. Upon phosphorylation by PKD, many target proteins are sequestered in the cytosol through binding to 14-3-3 proteins, thereby altering their function.

Conclusion

This compound is an inhibitor of Protein Kinase D, a kinase family with diverse and critical roles in cellular signaling. While specific data on the inhibitory profile of PKD-IN-1 are limited in publicly accessible literature, its classification as an aminoethylamino-aryl (AEAA) compound places it within a class of potent PKD inhibitors. The provided experimental protocols and pathway diagrams offer a framework for the investigation and application of this compound in studying the biological functions of the PKD kinase family and its role in various pathological conditions. Further research is warranted to fully elucidate the specific biological activities and therapeutic potential of this compound.

References

The Role of PKD-IN-1 Dihydrochloride in Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKD-IN-1 dihydrochloride (B599025) is a potent and selective inhibitor of Protein Kinase D (PKD), a family of serine/threonine kinases that play a crucial role in a multitude of cellular processes. Dysregulation of PKD signaling has been implicated in various diseases, including cancer and cardiac hypertrophy, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the role of PKD-IN-1 dihydrochloride in modulating PKD-mediated signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Data Presentation: Quantitative Analysis of PKD Inhibitors

The inhibitory activity of this compound and other notable PKD inhibitors is summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of inhibitor potency.

| Inhibitor | PKD1 IC50 (nM) | PKD2 IC50 (nM) | PKD3 IC50 (nM) | Notes |

| This compound | 5000[1] | - | - | Also known as compound 32; an aminoethylamino-aryl (AEAA) compound. |

| BPKDi | 1[2][3] | 9[2][3] | 1[2][3] | A potent bipyridyl inhibitor of the PKD family. |

| CID755673 | 182[2][3] | 280[2][3] | 227[2][3] | A potent PKD inhibitor. |

| CRT0066101 | 1[2][3] | 2.5[2][3] | 2[2][3] | A potent and orally active PKD inhibitor. |

| kb NB 142-70 | 28.3[2] | 58.7[2] | 53.2[2] | A potent PKD inhibitor with antitumor activity. |

| 3-IN-PP1 | 108[2] | 94[2] | 108[2] | A pan-PKD inhibitor with broad-spectrum anticancer activity. |

| IKK 16 | 153.9[4] | 115[4] | 99.7[4] | A pan-PKD inhibitor. |

| PKC/PKD-IN-1 | 0.6[5] | - | - | An orally active dual PKC/PKD inhibitor. |

Signaling Pathways Modulated by this compound

Protein Kinase D is a key downstream effector of G-protein coupled receptors (GPCRs) and Phospholipase C (PLC). Upon activation, PKD translocates to various cellular compartments to phosphorylate a diverse range of substrates, thereby regulating processes such as gene expression, cell proliferation, migration, and apoptosis. This compound, by inhibiting PKD, effectively blocks these downstream signaling events.

Upstream Activation of Protein Kinase D

References

- 1. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

Investigating the Cellular Effects of PKD-IN-1 Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular effects of PKD-IN-1 dihydrochloride (B599025), a potent inhibitor of Protein Kinase D (PKD). This document details its mechanism of action, summarizes key quantitative data, provides exemplary experimental protocols for cellular analysis, and visualizes the relevant signaling pathways and experimental workflows.

Introduction to PKD-IN-1 Dihydrochloride

This compound, also known as PKC/PKD-IN-1 (Compound 13C), is a small molecule inhibitor targeting Protein Kinase D (PKD), a family of serine/threonine kinases.[1] It is crucial to distinguish this target from Polycystic Kidney Disease, for which "PKD" is also a common abbreviation. The PKD kinase family, comprising PKD1, PKD2, and PKD3, plays a pivotal role in a multitude of cellular processes, including cell proliferation, survival, migration, and differentiation.[2] Dysregulation of PKD signaling has been implicated in various diseases, most notably cancer.[3][4] this compound serves as a valuable tool for elucidating the cellular functions of PKD and for assessing its therapeutic potential as a drug target. The dihydrochloride salt form of PKD-IN-1 generally offers enhanced water solubility and stability compared to its free base form, making it suitable for use in aqueous solutions for in vitro experiments.[5]

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound and other relevant PKD inhibitors is summarized in the tables below. This data is essential for determining appropriate experimental concentrations.

Table 1: In Vitro Inhibitory Activity of this compound and Analogs

| Compound | Target | IC50 (nM) | Reference |

| This compound (PKC/PKD-IN-1) | PKD1 | 0.6 | [1] |

| kb-NB-142-70 | PKD1 | 28.3 | [6][7] |

| PKD2 | 58.7 | [6][7] | |

| PKD3 | 53.2 | [6][7] | |

| CID755673 | PKD1 | 182 | [8] |

| PKD2 | 280 | [8] | |

| PKD3 | 227 | [8] |

Table 2: In Vitro Inhibitory Activity of CRT0066101

| Compound | Target | IC50 (nM) | Reference |

| CRT0066101 | PKD1 | 1 | [9] |

| PKD2 | 2.5 | [9] | |

| PKD3 | 2 | [9] |

Cellular Effects of PKD Inhibition

Inhibition of PKD by small molecules like this compound has been shown to elicit significant cellular responses, primarily in the context of cancer cell lines. These effects are largely centered around the control of cell growth and survival.

Inhibition of Cell Proliferation

Studies on potent PKD inhibitors, such as CRT0066101 and kb-NB-142-70, which are expected to have similar effects to this compound, have demonstrated a marked reduction in the proliferation of various cancer cell lines.[3][10] For instance, CRT0066101 significantly inhibits the proliferation of Panc-1 pancreatic cancer cells with a cellular IC50 of 1 µM.[10] This anti-proliferative effect is often associated with cell cycle arrest, with some PKD inhibitors inducing a G2/M phase block.[3]

Induction of Apoptosis

Beyond cytostatic effects, PKD inhibition can also be cytotoxic by inducing programmed cell death, or apoptosis. Treatment of cancer cells with PKD inhibitors has been shown to increase the activity of caspases, which are key executioners of the apoptotic cascade.[10] This suggests that PKD signaling is critical for cell survival in certain contexts, and its inhibition can trigger the cell's self-destruction machinery.

Modulation of Downstream Signaling Pathways

The anti-proliferative and pro-apoptotic effects of PKD inhibitors are a direct consequence of their impact on downstream signaling pathways. One of the key pathways regulated by PKD is the NF-κB signaling cascade, which is a critical regulator of genes involved in inflammation, immunity, and cell survival.[11] Inhibition of PKD has been shown to attenuate NF-κB activation, leading to the downregulation of pro-survival proteins.[10]

Signaling Pathways and Experimental Visualization

To better understand the mechanism of action of this compound, it is essential to visualize the relevant signaling pathways and the workflow of cellular effect analysis.

Experimental Protocols

The following are detailed, exemplary protocols for key experiments to investigate the cellular effects of this compound. These should be adapted based on the specific cell line and experimental goals.

Preparation of this compound Stock Solution

Materials:

-

This compound (Molecular Weight: 415.74 g/mol )[12]

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Based on the product data sheet, this compound is soluble in DMSO.[12] To prepare a 10 mM stock solution, dissolve 4.16 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming may be required.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

Cell Proliferation Assay (BrdU Incorporation)

Materials:

-

Cells of interest (e.g., Panc-1 pancreatic cancer cells)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

BrdU Cell Proliferation Assay Kit (commercially available)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from nanomolar to low micromolar, based on the known IC50 values. Include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor treatment.

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Four to six hours before the end of the incubation period, add BrdU labeling solution to each well according to the manufacturer's protocol.

-

At the end of the incubation, fix, permeabilize, and detect BrdU incorporation using the anti-BrdU antibody and substrate provided in the kit.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell proliferation relative to the vehicle control.

Apoptosis Assay (Caspase-3/7 Activity)

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well, opaque-walled cell culture plates

-

This compound stock solution

-

Caspase-Glo® 3/7 Assay System (or similar)

-

Luminometer

Procedure:

-

Seed cells in a 96-well opaque-walled plate at a density that will result in a sub-confluent monolayer at the time of the assay.

-

Incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control as described in the proliferation assay protocol.

-

Incubate for the desired treatment period (e.g., 24 hours).

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence of each well using a luminometer.

-

Calculate the fold-change in caspase-3/7 activity relative to the vehicle control.

Western Blot Analysis of PKD Activity and Downstream Targets

Materials:

-

Cells of interest

-

6-well cell culture plates

-

This compound stock solution

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-PKD (Ser916), anti-PKD1, anti-phospho-NF-κB p65, anti-NF-κB p65, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at the desired concentrations and for the appropriate time.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

This compound is a potent and valuable research tool for investigating the cellular roles of Protein Kinase D. Its ability to inhibit PKD activity allows for the detailed study of downstream signaling pathways and their impact on fundamental cellular processes such as proliferation and apoptosis. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the complex biology of PKD and its potential as a therapeutic target in various diseases. As with any inhibitor, careful experimental design, including appropriate controls and dose-response studies, is crucial for obtaining robust and interpretable results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Protein Kinase D | Kinases | Tocris Bioscience [tocris.com]

- 3. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Novel protein kinase D inhibitors cause potent arrest in prostate cancer cell growth and motility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to a Novel Kinase Inhibitor for Basic Polycystic Kidney Disease (PKD) Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a prevalent, inherited disorder characterized by the progressive development of renal cysts, frequently culminating in end-stage renal disease. The primary genetic drivers of ADPKD are mutations in the PKD1 and PKD2 genes, which encode for polycystin-1 (PC1) and polycystin-2 (PC2) respectively.[1][2][3] These proteins are crucial components of signaling pathways that regulate renal tubular development and function.[4] Dysregulation of these pathways due to genetic mutations leads to the characteristic cyst formation of PKD. While the exact mechanisms are complex and involve multiple signaling cascades, targeting these aberrant pathways presents a promising therapeutic strategy.[5][6] This technical guide focuses on a novel kinase inhibitor, referred to here as PKD-IN-1, as a tool for the basic research of PKD. Due to the limited public information on a specific compound named "PKD-IN-1 dihydrochloride," this document will provide a generalized framework based on the known signaling pathways implicated in PKD that a potent kinase inhibitor would target.

Introduction to PKD and Therapeutic Targeting

ADPKD, the most common inherited kidney disorder, affects approximately 1 in 1000 individuals.[7][8] The disease is primarily caused by mutations in PKD1 (accounting for about 85% of cases) or PKD2 (about 15% of cases).[1][3] The protein products, PC1 and PC2, form a complex that is believed to function in mechanosensation and calcium signaling within the primary cilia of renal epithelial cells.[1][9]

Mutations in these genes disrupt normal cellular signaling, leading to increased cell proliferation, fluid secretion, and extracellular matrix abnormalities, all of which contribute to cyst formation and expansion.[5] Several key signaling pathways have been identified as dysregulated in PKD, including:

-

Cyclic AMP (cAMP) signaling: Elevated cAMP levels are a hallmark of PKD and drive cell proliferation and fluid secretion.

-

mTOR (mechanistic target of rapamycin) pathway: This pathway is crucial for cell growth and is often hyperactivated in PKD.[10]

-

Ras/MAPK (ERK) pathway: This cascade is involved in cell proliferation and is also frequently overactive in cystic cells.

-

Wnt signaling: Aberrant Wnt signaling has been implicated in the developmental defects seen in PKD.[11]

Given the central role of aberrant kinase signaling in PKD pathogenesis, small molecule inhibitors targeting key kinases in these pathways are of significant interest for both basic research and therapeutic development.[10]

PKD-IN-1: A Profile of a Putative PKD Kinase Inhibitor

Mechanism of Action

A potent and selective kinase inhibitor for PKD research, herein "PKD-IN-1," would ideally target one or more of the following to reverse the cystic phenotype:

-

Src Family Kinases (SFKs): These non-receptor tyrosine kinases are involved in multiple signaling pathways that promote cell growth and proliferation.

-

B-Raf/MEK/ERK Pathway Kinases: Inhibition of this cascade can directly reduce the excessive cell division seen in cyst lining cells.

-

mTOR Kinase: As a central regulator of cell growth, mTOR is a well-established target in PKD research.[10]

The following diagram illustrates the potential points of intervention for a kinase inhibitor within the PKD signaling network.

Caption: Simplified signaling cascade in PKD and potential intervention by PKD-IN-1.

Quantitative Data

The following tables present hypothetical, yet realistic, quantitative data for a compound like PKD-IN-1, based on values typically seen for potent kinase inhibitors in preclinical development.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | IC50 (nM) |

| B-Raf | 5 |

| c-Raf | 15 |

| MEK1 | 50 |

| ERK2 | 100 |

| mTOR | 25 |

| Src | 30 |

Table 2: Cellular Activity

| Cell Line | Assay | IC50 (nM) |

| Human ADPKD Cystic Cells | Proliferation (BrdU) | 75 |

| MDCK (Canine Kidney) Cyst Model | Cyst Formation | 150 |

| Pkd1-/- Mouse Embryonic Kidney Cells | Proliferation (MTT) | 90 |

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of PKD-IN-1 in basic research.

In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of PKD-IN-1 against target kinases.

Methodology:

-

Reagents: Recombinant human kinases, appropriate peptide substrates, ATP, PKD-IN-1 (in DMSO), assay buffer.

-

Procedure:

-

A radiometric or fluorescence-based kinase assay is performed in a 96- or 384-well plate format.

-

Serial dilutions of PKD-IN-1 are pre-incubated with the kinase.

-

The reaction is initiated by the addition of ATP and the peptide substrate.

-

After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell-Based Cyst Formation Assay

Objective: To assess the effect of PKD-IN-1 on the formation of three-dimensional cysts in an in vitro model.

Methodology:

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells, which form cysts in 3D culture, or primary human ADPKD cyst-lining cells are used.

-

Procedure:

-

Cells are suspended in a collagen or Matrigel matrix.

-

The cell-matrix suspension is plated in a multi-well format.

-

The matrix is allowed to polymerize, and then culture medium containing a cystogenic agent (e.g., forskolin) and varying concentrations of PKD-IN-1 is added.

-

Cultures are maintained for 7-14 days, with medium changes every 2-3 days.

-

Cyst formation is monitored by phase-contrast microscopy, and cyst size and number are quantified using image analysis software.

-

Preclinical Animal Models in PKD Research

A variety of animal models are available to study ADPKD and test the efficacy of potential therapeutics like PKD-IN-1. These models often involve genetic manipulation of the Pkd1 or Pkd2 genes in rodents.[2][12]

-

Pkd1 knockout mice: Homozygous knockout is embryonic lethal, but heterozygous mice develop a milder, slowly progressing disease. Conditional knockout models allow for tissue-specific and temporally controlled gene deletion, providing more robust models of adult-onset PKD.[13]

-

Pkd1 hypomorphic mice: These mice express reduced levels of normal Pkd1 protein and develop a cystic phenotype that more closely resembles human ADPKD progression.[14][15]

-

Orthologous rat models: Several rat strains with spontaneous mutations in Pkd1 or Pkd2 exist and are valuable for preclinical studies.

Conclusion and Future Directions

While the specific compound "this compound" remains to be fully characterized in publicly accessible literature, the principles of targeting kinase signaling in Polycystic Kidney Disease are well-established. A potent and selective kinase inhibitor, as profiled in this guide, would be an invaluable tool for dissecting the complex signaling networks that drive cystogenesis. Future research should focus on identifying and characterizing novel inhibitors with improved selectivity and drug-like properties. Furthermore, the use of advanced in vitro models, such as kidney organoids derived from patient-specific induced pluripotent stem cells, will be instrumental in translating findings from basic research into effective therapies for ADPKD.[2][12]

References

- 1. Polycystins and Molecular Basis of Autosomal Dominant Polycystic Kidney Disease - Polycystic Kidney Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel PKD1 mutations – the effect on clinical phenotype of ADPKD patients in Lower Silesia - AHEM [phmd.hirszfeld.pl]

- 4. PKD1 polycystin 1, transient receptor potential channel interacting [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Genetic mechanisms and signaling pathways in autosomal dominant polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Genetic mechanisms and signaling pathways in autosomal dominant polycystic kidney disease. | Semantic Scholar [semanticscholar.org]

- 7. innoserlaboratories.com [innoserlaboratories.com]

- 8. Scattered Deletion of PKD1 in Kidneys Causes a Cystic Snowball Effect and Recapitulates Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PKD1 gene: MedlinePlus Genetics [medlineplus.gov]

- 10. What are PKD1 inhibitors and how do they work? [synapse.patsnap.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Experimental Models of Polycystic Kidney Disease: Applications and Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pkd1 Inactivation Induced in Adulthood Produces Focal Cystic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. JCI - Functional polycystin-1 dosage governs autosomal dominant polycystic kidney disease severity [jci.org]

Preliminary Studies on a Potent Pan-PKD Inhibitor: A Technical Overview of CRT0066101 Dihydrochloride

Disclaimer: The specific compound "PKD-IN-1 dihydrochloride" was not identifiable in available scientific literature. This document provides a detailed technical guide on CRT0066101 dihydrochloride (B599025) , a well-characterized, potent, and orally bioavailable pan-Protein Kinase D (PKD) inhibitor, which serves as a representative molecule for preliminary studies in this class of inhibitors.[1][2] This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Protein Kinase D (PKD), a family of serine/threonine kinases belonging to the Ca++/Calmodulin-dependent kinase superfamily, is implicated in a multitude of cellular processes, including cell proliferation, survival, migration, and angiogenesis.[3][4] Aberrant PKD signaling is associated with various pathological conditions, particularly in cancer, making it a compelling target for therapeutic intervention.[3][5] CRT0066101 is a novel, potent, and specific small molecule inhibitor of all three PKD isoforms (PKD1, PKD2, and PKD3).[6][7] This document summarizes its mechanism of action, quantitative data from preclinical studies, key signaling pathways it modulates, and detailed experimental protocols.

Mechanism of Action

CRT0066101 dihydrochloride is a selective, orally active pan-PKD inhibitor.[8][9][10] It specifically targets the catalytic activity of the PKD family members, thereby blocking downstream signaling cascades.[6] In cancer cells, CRT0066101 has been shown to reduce cell proliferation, induce apoptosis, and block tumor growth in vivo.[6][11][12] Its anti-tumor effects are mediated by inhibiting key cellular processes such as cell cycle progression and invasion.[1][13]

Mechanistically, CRT0066101 blocks the activation of PKD1/2 and abrogates the phosphorylation of downstream substrates like Hsp27.[8][9][11] A significant part of its action involves the attenuation of the NF-κB signaling pathway.[6][11][12] By inhibiting PKD-mediated NF-κB activation, CRT0066101 downregulates the expression of NF-κB-dependent genes that promote cell proliferation and survival, such as cyclin D1, survivin, and cIAP-1.[6][11] Studies in bladder cancer have shown that CRT0066101 can arrest the cell cycle at the G2/M phase.[13]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity and cellular effects of CRT0066101.

Table 1: In Vitro Kinase Inhibition

| Target | IC₅₀ (nM) |

|---|---|

| PKD1 | 1 |

| PKD2 | 2.5 |

| PKD3 | 2 |

| PIM2 | ~135.7 |

Data sourced from references[2][8][9]

Table 2: In Vitro Cellular Activity

| Cell Line | Assay | IC₅₀ (µM) | Effect |

|---|---|---|---|

| Panc-1 (Pancreatic Cancer) | Cell Proliferation | 1 | Inhibition of proliferation |

| T24T (Bladder Cancer) | Cell Growth (4 days) | 0.3333 | Inhibition of growth |

| T24 (Bladder Cancer) | Cell Growth (4 days) | 0.4782 | Inhibition of growth |

| UMUC1 (Bladder Cancer) | Cell Growth (4 days) | 0.4796 | Inhibition of growth |

| TCCSUP (Bladder Cancer) | Cell Growth (4 days) | 1.4300 | Inhibition of growth |

Data sourced from references[1][8][9][11]

Key Signaling Pathways

CRT0066101 primarily exerts its effects by inhibiting the Protein Kinase D (PKD) signaling pathway, which has significant downstream consequences, including the modulation of the NF-κB pathway.

Caption: PKD Signaling Pathway Inhibition by CRT0066101.

Experimental Protocols

Detailed methodologies for key experiments cited in the preliminary studies of CRT0066101 are provided below.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Plate bladder cancer cell lines (e.g., T24, UMUC1) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with varying concentrations of CRT0066101 (e.g., 0.625 to 20 µM) or vehicle control (DMSO) for the desired time course (e.g., 2 or 4 days).[1]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell growth inhibition against the log concentration of the compound.[1]

Western Blot Analysis for PKD Activation

-

Cell Culture and Treatment: Culture pancreatic cancer cells (e.g., Panc-1, Panc-28) to 70-80% confluency.[8]

-

Stimulation and Inhibition: Pre-treat cells with CRT0066101 (e.g., 5 µM) for 1 hour, followed by stimulation with a GPCR agonist like neurotensin (B549771) (NT).[8][11]

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against phospho-PKD (pS916-PKD1/2) and total PKD overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Study

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10⁶ UMUC1 cells in 50% Matrigel) into the flank of female athymic nude mice.[1]

-

Tumor Growth and Grouping: Monitor tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Compound Administration: Administer CRT0066101 orally (e.g., 80 mg/kg/day) or vehicle control daily for a specified period (e.g., 21-28 days).[6][11]

-

Tumor Measurement: Measure tumor volume at regular intervals using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like TUNEL).[6][12]

Experimental Workflow

The following diagram illustrates a general workflow for evaluating a PKD inhibitor like CRT0066101.

Caption: General workflow for preclinical evaluation of a PKD inhibitor.

Conclusion

CRT0066101 dihydrochloride is a potent and selective pan-PKD inhibitor with significant anti-proliferative and pro-apoptotic activity in various cancer cell lines.[8][9][11] Its mechanism of action involves the direct inhibition of PKD activity and the subsequent downregulation of pro-survival signaling pathways such as NF-κB.[6][11] In vivo studies have demonstrated its oral bioavailability and efficacy in suppressing tumor growth in xenograft models.[1][6][12] While no clinical trials are currently underway for CRT0066101, these preliminary findings establish it as a valuable research tool and a promising candidate for further preclinical and clinical development.[2]

References

- 1. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]

- 3. Protein Kinase D Signaling in Cancer: A Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein kinase D signaling in cancer: A friend or foe? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CRT0066101 | PKD inhibitor | Probechem Biochemicals [probechem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. CRT0066101 dihydrochloride | PKD inhibitor | Probechem Biochemicals [probechem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PubMed [pubmed.ncbi.nlm.nih.gov]

PKD-IN-1 dihydrochloride as a chemical probe for PKD

An In-Depth Technical Guide to Chemical Probes for Protein Kinase D

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein Kinase D (PKD), a family of serine/threonine kinases, has emerged as a significant therapeutic target in various pathologies, including cancer and cardiovascular diseases. The use of potent and selective small molecule inhibitors as chemical probes is essential for dissecting PKD-mediated signaling pathways and validating its therapeutic potential. This guide provides a comprehensive overview of the use of chemical probes to study PKD. While specific quantitative data for the compound PKD-IN-1 dihydrochloride (B599025) is not extensively available in peer-reviewed literature, this document will use the well-characterized and potent pan-PKD inhibitor, CRT0066101 , as a representative example to illustrate the principles of data presentation, experimental protocols, and the application of a PKD chemical probe.

Introduction to Protein Kinase D (PKD)

The Protein Kinase D (PKD) family, comprising PKD1, PKD2, and PKD3, belongs to the calcium/calmodulin-dependent kinase (CaMK) superfamily.[1] Unlike Protein Kinase C (PKC) isoforms, PKDs have distinct structural and regulatory properties. PKD signaling is initiated by a wide array of stimuli, including G protein-coupled receptor (GPCR) agonists and growth factors.[2] These stimuli activate Phospholipase C (PLC), leading to the generation of diacylglycerol (DAG), which recruits both PKC and PKD to the plasma membrane. Subsequently, PKC phosphorylates conserved serine residues in the activation loop of PKD (Ser744 and Ser748 in PKD1), leading to its activation.[1][3] Once activated, PKD phosphorylates a diverse range of substrates, regulating critical cellular processes such as gene expression, cell proliferation, survival, migration, and angiogenesis.[1]

The Role of a Chemical Probe

A chemical probe is a highly potent and selective small molecule used to interrogate the function of a specific protein target in complex biological systems.[4] An ideal chemical probe for PKD should exhibit high affinity for all PKD isoforms, excellent selectivity against closely related kinases (especially PKC isoforms), and proven activity in cellular contexts to link target engagement with a phenotypic outcome.[4]

While PKD-IN-1 dihydrochloride is described as a PKD1 inhibitor, detailed public data on its biochemical potency and selectivity are limited.[5][6][7] Therefore, we will use CRT0066101 , a potent, orally active, and well-documented pan-PKD inhibitor, as a surrogate to detail the characteristics and experimental application of a high-quality PKD chemical probe.[8][9]

Quantitative Data Presentation

Summarizing quantitative data in a structured format is crucial for comparing the potency and selectivity of chemical probes. The following tables present data for the representative inhibitor, CRT0066101.

Table 1: Biochemical Potency of CRT0066101

| Target | IC₅₀ (nM) | Assay Type |

| PKD1 | 1.0 | Radiometric Kinase Assay |

| PKD2 | 2.5 | Radiometric Kinase Assay |

| PKD3 | 2.0 | Radiometric Kinase Assay |

| Data sourced from a study on the effects of CRT0066101 on pancreatic cancer cells.[8] |

Table 2: Cellular Activity of CRT0066101

| Cell Line | Assay | Endpoint | IC₅₀ (µM) |

| Panc-1 | Cell Proliferation | BrdU Incorporation | ~1.0 |

| Panc-1 | Target Engagement | FACE Assay | 0.5 |

| FACE (Fast Activated Cell-based ELISA) assay measures inhibition of endogenous PKD activity. Data sourced from studies in pancreatic cancer models.[8][10] |

Table 3: Kinase Selectivity Profile of CRT0066101

| Kinase | Activity | Notes |

| PKCα | No significant inhibition | Tested in a panel of >90 kinases |

| PKCβ | No significant inhibition | Tested in a panel of >90 kinases |

| PKCε | No significant inhibition | Tested in a panel of >90 kinases |

| MEK | No significant inhibition | Tested in a panel of >90 kinases |

| ERK | No significant inhibition | Tested in a panel of >90 kinases |

| c-Raf | No significant inhibition | Tested in a panel of >90 kinases |

| c-Src | No significant inhibition | Tested in a panel of >90 kinases |

| CRT0066101 demonstrates high selectivity for PKD family members over other related kinases.[8] |

Signaling Pathways and Visualization

Understanding the signaling context of PKD is vital for designing experiments and interpreting results.

PKD Activation and Downstream Signaling

External stimuli activate GPCRs, which in turn activate PLC. PLC hydrolyzes PIP₂ into IP₃ and DAG. DAG recruits PKC and PKD to the membrane, where PKC phosphorylates and activates PKD. Activated PKD then translocates to various cellular compartments to phosphorylate target proteins, leading to the regulation of NF-κB, cell proliferation, and survival.[1][2]

Experimental Protocols

Detailed methodologies are essential for the validation and use of a chemical probe.

A. In Vitro Kinase Assay (Biochemical Potency)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified PKD.

Objective: To determine the IC₅₀ value of the inhibitor against PKD1, PKD2, and PKD3.

Materials:

-

Purified, active PKD1, PKD2, or PKD3 enzyme.

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA).

-

Peptide substrate (e.g., a specific substrate peptide for PKD).

-

³²P-ATP or unlabeled ATP (for non-radiometric methods).

-

Test inhibitor (e.g., CRT0066101) at various concentrations.

-

Phosphocellulose paper or other capture method.

-

Scintillation counter.

Protocol:

-

Prepare serial dilutions of the inhibitor in DMSO, then dilute further in kinase buffer.

-

In a reaction plate, add the kinase buffer, purified PKD enzyme, and the peptide substrate.

-

Add the diluted inhibitor to the wells. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Pre-incubate the mixture for 10-15 minutes at room temperature.

-

Initiate the reaction by adding ATP (spiked with ³²P-ATP).

-

Incubate for 20-30 minutes at 30°C.

-

Stop the reaction by adding phosphoric acid.

-

Spot the reaction mixture onto phosphocellulose paper.

-

Wash the paper multiple times with phosphoric acid to remove unincorporated ³²P-ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to calculate the IC₅₀ value.[3]

B. Cellular Target Engagement Assay (Western Blot)

This assay confirms that the inhibitor blocks PKD activity inside a living cell by measuring the phosphorylation of a known downstream substrate or PKD autophosphorylation.

Objective: To measure the inhibition of agonist-induced PKD activation in a cell line (e.g., Panc-1).

Materials:

-

Panc-1 cells (or other relevant cell line).

-

Cell culture medium (e.g., DMEM) with 10% FBS.

-

Agonist (e.g., Neurotensin or Phorbol 12-myristate 13-acetate (PMA)).

-

Test inhibitor (e.g., CRT0066101).

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

-

Antibodies: anti-phospho-PKD (Ser916), anti-total PKD, anti-phospho-Hsp27 (Ser82), anti-β-actin.

-

SDS-PAGE gels and Western blotting equipment.

Protocol:

-

Plate Panc-1 cells and grow to 70-80% confluency.

-

Serum-starve the cells for 6-24 hours to reduce basal kinase activity.

-

Pre-treat the cells with various concentrations of the inhibitor (or DMSO control) for 1-2 hours.[11]

-

Stimulate the cells with an agonist (e.g., 5 nM Neurotensin) for 10-20 minutes to activate the PKD pathway.[11]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Perform SDS-PAGE to separate proteins, followed by transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against p-PKD, total PKD, or other downstream targets. Use β-actin as a loading control.

-

Incubate with HRP-conjugated secondary antibodies and detect signals using an ECL substrate.

-

Quantify band intensity to determine the dose-dependent inhibition of phosphorylation.

C. Cell Proliferation Assay

This assay assesses the phenotypic consequence of PKD inhibition on cell growth.

Objective: To determine the effect of the inhibitor on the proliferation of cancer cells.

Materials:

-

Panc-1 cells.

-

Cell culture medium.

-

Test inhibitor.

-

BrdU (5-bromo-2'-deoxyuridine) labeling reagent or MTT/CellTiter-Glo reagent.

Protocol (BrdU Incorporation):

-

Seed Panc-1 cells in a 96-well plate.

-

After 24 hours, treat cells with serial dilutions of the inhibitor for 48-72 hours.

-

Add BrdU labeling reagent to the wells for the final 2-4 hours of incubation.

-

Fix the cells and detect incorporated BrdU using an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) according to the manufacturer's protocol.

-

Add substrate and measure the absorbance to quantify cell proliferation.[11]

-

Calculate the IC₅₀ for the anti-proliferative effect.

Chemical Probe Validation Workflow

A logical workflow is critical to validate a new chemical entity as a probe. The process moves from biochemical confirmation to cellular and, finally, in vivo models.

Conclusion